2-(Benzyloxy)-5-chloro-4-nitroaniline
Description
Properties
IUPAC Name |
5-chloro-4-nitro-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEPGVUQZMXFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888893 | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118534-36-4 | |
| Record name | 5-Chloro-4-nitro-2-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118534-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118534364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-(Benzyloxy)-5-chloroaniline to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-5-chloro-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 2-(Benzyloxy)-5-chloro-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-(Carboxybenzyloxy)-5-chloro-4-nitroaniline.
Scientific Research Applications
2-(Benzyloxy)-5-chloro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chloro-4-nitroaniline depends on its specific application. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
4-Chloro-2-methoxy-5-nitroaniline (CAS 22459-72-9)
- Structure : Methoxy (-OCH₃) at position 2, chloro at 5, nitro at 4.
- Molecular Formula : C₇H₇ClN₂O₃; Molecular Weight : 202.595 g/mol .
- Key Differences :
4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9)
- Structure : Fluoro (-F) at position 4, methoxy at 2, nitro at 5.
- Molecular Formula : C₇H₇FN₂O₃ .
- The absence of a chlorine atom in this compound may decrease stability in certain reactions (e.g., nucleophilic substitution) compared to the target compound.
2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3)
Functional Group Variations
2-Amino-5-nitrobenzonitrile (CAS 17420-30-3)
- Structure: Cyano (-CN) at 2, nitro at 5.
- Molecular Formula : C₇H₅N₃O₂ .
- Key Differences: The cyano group is a stronger electron-withdrawing group than benzyloxy, increasing the acidity of the amine group. This compound lacks the chlorine substituent, reducing halogen-specific interactions in synthesis (e.g., cross-coupling reactions).
4-(5-Chloro-2-methoxy-phenoxy)-aniline (CAS 860585-65-5)
- Structure: Methoxy-phenoxy ether linkage at position 4, chloro at 5.
- Molecular Formula: C₁₃H₁₂ClNO₂; Molecular Weight: 249.697 g/mol .
- Key Differences :
- The ether linkage introduces flexibility and hydrogen-bonding capacity, contrasting with the rigid benzyloxy group.
- Higher molecular weight compared to the target compound due to the additional aromatic ring.
Biological Activity
2-(Benzyloxy)-5-chloro-4-nitroaniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, mutagenicity, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 276.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that may interact with DNA, potentially causing mutagenic effects.
- DNA Interaction : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may alkylate DNA and interfere with replication processes. This mechanism is similar to other nitroaniline derivatives that have been shown to exhibit mutagenic properties .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infectious diseases.
Mutagenicity Studies
Research has indicated that this compound exhibits mutagenic potential under certain conditions. In bacterial mutagenicity tests using strains of Salmonella typhimurium, the compound demonstrated varying levels of mutagenicity depending on the metabolic activation conditions applied.
- Findings : The mutagenic activity observed was lower than that of other related compounds such as niclosamide . The mechanism appears to involve both nitroreduction and transacetylation pathways.
Toxicokinetics
A toxicokinetic study conducted on related compounds suggests rapid absorption and metabolism following administration. The compound is expected to be distributed throughout various tissues, with significant excretion occurring via urine as sulfate conjugates .
- Metabolites : The study identified multiple metabolites formed during the reduction process, which may contribute to the overall biological effects observed.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Potential Applications
Given its biological activity, this compound holds promise for several applications:
- Antimicrobial Agents : Its potential as an antimicrobial agent warrants further investigation.
- Cancer Research : Due to its mutagenic properties, it may provide insights into the mechanisms of carcinogenesis.
- Drug Development : As a lead compound, it could be modified to enhance efficacy and reduce toxicity.
Q & A
Q. What are effective synthetic routes for 2-(Benzyloxy)-5-chloro-4-nitroaniline, and how can regioselectivity be controlled during nitration?
- Methodological Answer : A plausible route involves starting with 5-chloro-2-(benzyloxy)aniline. Nitration can be performed using a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-substitution due to the electron-donating benzyloxy group. The chloro substituent directs nitration to the 4-position via steric and electronic effects. Post-reaction, column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity confirmed by HPLC (>95%) . Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like meta-nitro isomers.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons as a doublet (H-6, δ ~8.2 ppm) and singlet (H-3, δ ~7.5 ppm), with benzyloxy CH₂ at δ ~5.1 ppm.
- ¹³C NMR : Nitro group deshields adjacent carbons (C-4 ~150 ppm), while the benzyloxy carbon appears at ~70 ppm.
- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹.
- MS : Molecular ion [M+H]⁺ at m/z 307 (C₁₃H₁₁ClN₂O₃). Compare fragmentation patterns with analogs like 4-(Benzyloxy)phenyl isothiocyanate .
Q. What purification strategies are optimal for nitroaniline derivatives with benzyloxy groups?
- Methodological Answer : Use recrystallization (ethanol/water) to remove polar impurities. For trace benzyl halides or unreacted aniline, employ flash chromatography with gradient elution (hexane → EtOAc). Monitor purity via melting point (expected ~120–125°C) and HPLC (C18 column, acetonitrile/water) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group activates the para-chloro substituent for NAS (e.g., methoxy substitution) by withdrawing electron density, lowering the LUMO energy. Kinetic studies (UV-Vis monitoring) under alkaline conditions (K₂CO₃/DMF) reveal pseudo-first-order kinetics. Compare with analogs like 2-chloro-4-fluoro-5-nitrobenzoic acid to assess substituent effects . Data Contradiction : Some studies suggest steric hindrance from the benzyloxy group may slow NAS; computational modeling (DFT) is recommended to resolve mechanistic ambiguities.
Q. What are the stability profiles of this compound under acidic, basic, and photolytic conditions?
- Methodological Answer :
- Acidic Conditions (HCl/MeOH) : Benzyloxy cleavage occurs at >80°C, forming 5-chloro-4-nitroaniline (confirmed by LC-MS).
- Basic Conditions (NaOH/EtOH) : Nitro group reduction to amine is negligible, but hydrolysis of the benzyloxy group proceeds at pH >12.
- Photolysis (UV light) : Nitro group degradation generates trace nitroso derivatives; use amber vials for storage .
Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling?
- Methodological Answer : Convert the chloro substituent to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc). The nitro group must be protected (e.g., reduction to NH₂ followed by Boc protection) to prevent side reactions. Compare with 2-benzyloxyphenylboronic acid derivatives for catalytic efficiency .
Experimental Design Considerations
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
